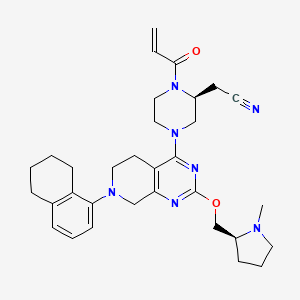
KRAS G12C inhibitor 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 22 is a small molecule designed to target the KRAS G12C mutation, a common mutation in the KRAS gene found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 22 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the binding affinity and specificity towards the KRAS G12C mutant.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are stringent to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 22 primarily undergoes:
Covalent binding: It forms a covalent bond with the cysteine residue at position 12 of the KRAS protein, thereby inhibiting its activity.
Substitution reactions: The inhibitor can undergo substitution reactions with other nucleophiles, which may affect its stability and efficacy.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and coupling agents.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation and ensure high yield.
Major Products
The major product of the reaction between this compound and the KRAS G12C mutant is a covalently modified KRAS protein, which is rendered inactive and unable to promote cancer cell proliferation .
Scientific Research Applications
KRAS G12C inhibitor 22 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the biochemical properties and inhibition mechanisms of KRAS G12C.
Biology: Researchers use it to investigate the role of KRAS G12C in cellular signaling pathways and cancer biology.
Medicine: It is being evaluated in clinical trials for its efficacy in treating cancers harboring the KRAS G12C mutation.
Industry: Pharmaceutical companies are exploring its potential as a therapeutic agent for targeted cancer therapy
Mechanism of Action
KRAS G12C inhibitor 22 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets are the RAF-MEK-ERK and PI3K-AKT-mTOR pathways .
Comparison with Similar Compounds
KRAS G12C inhibitor 22 is compared with other KRAS G12C inhibitors such as sotorasib and adagrasib:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib: Another potent KRAS G12C inhibitor with a similar mechanism of action but different pharmacokinetic properties.
This compound is unique in its structural modifications that enhance its binding affinity and specificity towards the KRAS G12C mutant, potentially offering improved efficacy and reduced resistance compared to other inhibitors .
Properties
Molecular Formula |
C32H41N7O2 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-(5,6,7,8-tetrahydronaphthalen-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3,6,9,12,24-25H,1,4-5,7-8,10-11,13-14,16-22H2,2H3/t24-,25-/m0/s1 |
InChI Key |
KTRZIDXGTRBXAH-DQEYMECFSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4CCCC5)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4CCCC5)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















